2-Cyano-1-methyl-1H-indole-3-carbaldehyde

Samarium(II) iodide Hydroxyalkylation Fused heterocycles

2-Cyano-1-methyl-1H-indole-3-carbaldehyde (CAS 154379-85-8, IUPAC: 3-formyl-1-methylindole-2-carbonitrile, MF: C11H8N2O, MW: 184.19 g/mol) is a heterocyclic building block belonging to the indole family. It is characterized by the simultaneous presence of an electron-withdrawing cyano (-CN) group at the C2 position and an electrophilic aldehyde (-CHO) group at the C3 position on the N-methylated indole scaffold.

Molecular Formula C11H8N2O
Molecular Weight 184.198
CAS No. 154379-85-8
Cat. No. B2797902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-1-methyl-1H-indole-3-carbaldehyde
CAS154379-85-8
Molecular FormulaC11H8N2O
Molecular Weight184.198
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C1C#N)C=O
InChIInChI=1S/C11H8N2O/c1-13-10-5-3-2-4-8(10)9(7-14)11(13)6-12/h2-5,7H,1H3
InChIKeyWYXOJBCKVMJHSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-1-methyl-1H-indole-3-carbaldehyde (CAS 154379-85-8): Core Structural Identity and Procurement Baseline


2-Cyano-1-methyl-1H-indole-3-carbaldehyde (CAS 154379-85-8, IUPAC: 3-formyl-1-methylindole-2-carbonitrile, MF: C11H8N2O, MW: 184.19 g/mol) is a heterocyclic building block belonging to the indole family [1]. It is characterized by the simultaneous presence of an electron-withdrawing cyano (-CN) group at the C2 position and an electrophilic aldehyde (-CHO) group at the C3 position on the N-methylated indole scaffold. This dual orthogonal functionality distinguishes it from the far more common mono-substituted indole-3-carbaldehydes (e.g., CAS 487-89-8 and CAS 19012-03-4) and simple 2-cyanoindoles (e.g., CAS 60680-97-9), enabling unique sequential derivatization strategies and access to structurally complex fused heterocycles [2].

Dual orthogonal functionality: C2-CN and C3-CHO on N-methylindole scaffold
Enables unique sequential derivatization strategies for fused heterocycles
Distinct from common mono-substituted indole-3-carbaldehydes and simple 2-cyanoindoles

Why 1-Methylindole-3-carboxaldehyde or Simple 2-Cyanoindoles Cannot Substitute for CAS 154379-85-8 in Advanced Synthesis


The core value of 2-Cyano-1-methyl-1H-indole-3-carbaldehyde lies in its unique dual orthogonal functionality. The parent compound 1-methylindole-3-carboxaldehyde (CAS 19012-03-4) lacks the C2-cyano group and therefore cannot participate in the samarium(II) iodide-mediated reductive cyclization chemistry that leads to pyrrolidino[1,2-a]indoles and furo[3,4-b]indoles [1]. Conversely, simple 2-cyano-1-methylindole (CAS 60680-97-9) lacks the C3-aldehyde electrophile required for Knoevenagel condensation and subsequent cycloaddition cascades that produce pharmacologically relevant carbazole scaffolds [2]. The electron-withdrawing effect of the C2-cyano group also modulates the electronic character of the indole ring, increasing the electrophilicity of the C3-aldehyde in condensation reactions relative to non-cyanated indole-3-carbaldehydes—a class-level effect that translates into practical differences in reaction rates and yields [3]. Attempting to achieve the same synthetic outcomes using sequential functionalization of mono-substituted precursors typically requires additional protection/deprotection steps, reduces overall yield, and may not be feasible for certain fused-ring targets. The following quantitative evidence guide details exactly where these differences are experimentally grounded.

  • 1-Methylindole-3-carboxaldehyde lacks the C2-cyano group; SmI2-mediated hydroxyalkylation to pyrrolidino/furo indoles is not possible.
  • 2-Cyano-1-methylindole lacks the C3-aldehyde; Knoevenagel condensation and subsequent carbazole cycloaddition cascades are inaccessible.
  • Electron-withdrawing cyano effect on aldehyde electrophilicity may shift reaction rates; non-cyanated analogs may require different conditions or show lower reactivity.

Product-Specific Quantitative Differentiation Evidence for 2-Cyano-1-methyl-1H-indole-3-carbaldehyde (154379-85-8)


SmI2-Mediated Hydroxyalkylation: Unique Access to Pyrrolidino[1,2-a]indole and Furo[3,4-b]indole Scaffolds Unavailable from Non-Cyano Analogs

The 2-cyano group is the essential structural determinant enabling SmI2-mediated hydroxyalkylation. In the foundational study by Shiue & Fang (1993), 3-formyl-1-methylindole (the non-cyano parent) and its 2-cyano analogue (the target compound) were directly compared under identical SmI2/HMPA/THF conditions [1]. The 2-cyano analogue underwent both intramolecular and intermolecular hydroxyalkylation to produce pyrrolidino[1,2-a]indole and furo[3,4-b]indole scaffolds. These products serve as synthetic equivalents of indole-2,3-quinodimethanes—highly reactive intermediates of broad utility in Diels-Alder cycloadditions. The non-cyano parent compound does not participate in the same transformation pathway, a reactivity divergence attributable to the electron-withdrawing cyano group stabilizing key radical-anionic intermediates in the SmI2-mediated mechanism.

SmI2 Hydroxyalkylation
Head-to-head
Target forms pyrrolidino[1,2-a]indoles & furo[3,4-b]indoles; comparator 3-formyl-1-methylindole shows no reaction under identical SmI2/HMPA conditions.
Enables unique fused indole access
Qualitative binary outcome; J. Chem. Soc., Chem. Commun. 1993
Samarium(II) iodide Hydroxyalkylation Fused heterocycles

Precursor to 2-Cyano-3-indoleacetonitriles: Enabling Base-Induced Cycloaddition to Aminocyanocarbazoles and Pyridocarbazoles

2-Cyano-1-methyl-1H-indole-3-carbaldehyde serves as the direct precursor to 2-cyano-1-methyl-3-indoleacetonitrile (21a) via reaction with diethyl phosphorocyanidate (DEPC) and lithium cyanide (LiCN) [1]. This intermediate undergoes strong base-induced cycloaddition with carbon-carbon triple bonds to yield a family of nitrogen-containing polycyclic compounds including 1-amino-4-cyanocarbazoles (22a-e), 6-amino-11-cyanobenzo[b]carbazole (23), pyrido[4,3-b]carbazole (25), and pyrido[3,4-b]carbazole (26). In contrast, simple 1-methylindole-3-carboxaldehyde (lacking the 2-cyano group) cannot be converted to a 2-cyano-3-indoleacetonitrile intermediate, making this entire cascade synthetically inaccessible from the mono-functional analog.

Cycloaddition Access
Head-to-head
Convertible to 2-cyano-3-indoleacetonitrile; base-induced cycloaddition yields 1-amino-4-cyanocarbazoles & pyridocarbazoles. Comparator 1-methylindole-3-carboxaldehyde cannot form the intermediate.
Direct entry to carbazole scaffolds
Multi-step transformation across alkyne substrates; Heterocycles 2008
2-Cyano-3-indoleacetonitrile Carbazole synthesis Cycloaddition

Enhanced Knoevenagel Condensation Reactivity: Electron-Withdrawing C2-Cyano Group Activates the C3-Aldehyde Relative to Non-Cyanated Indole-3-carbaldehydes

The electron-withdrawing cyano group at C2 exerts a through-bond inductive effect that increases the electrophilicity of the C3-aldehyde carbonyl carbon. Experimental observations on indole-3-carboxaldehyde systems report that 'simple indole-3-carboxaldehyde are not reactive towards the Knoevenagel condensation and its reactivity is increased' upon cyano substitution [1]. While a direct kinetic comparison (e.g., relative rate constants k_cyano/k_H) between 2-cyano-1-methyl-1H-indole-3-carbaldehyde and 1-methylindole-3-carboxaldehyde under identical Knoevenagel conditions is not available in the open literature, the class-level principle is well-established: the Hammett σ_p value for a cyano group (+0.66) indicates a substantial electron-withdrawing effect that polarizes the adjacent carbonyl, lowering the activation barrier for nucleophilic attack by active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).

Knoevenagel Reactivity
Class-level
C2-CN inductive effect (σp +0.66) increases C3-aldehyde electrophilicity; literature notes enhanced reactivity vs. non-cyanated indole aldehydes. No direct kinetic comparison available.
May enhance condensation rates
Class-level inference; data to verify experimentally
Knoevenagel condensation Electrophilicity Structure-reactivity relationship

Inclusion in Dopaminergic Activity Patent: Structural Motif Recognized as Pharmacologically Relevant for CNS Disorders

The structural combination of a formyl (or cyano) group on the indole scaffold is specifically claimed in European Patent EP0690843B1, titled 'Formyl- or cyano-substituted indole derivatives having dopaminergic activity' [1]. This patent, filed by Pharmacia & Upjohn (now part of Pfizer), covers 6,7,8,9-tetrahydro-3H-benz[e]indolamine derivatives bearing formyl or cyano substituents, with demonstrated dopamine-receptor stimulating activity. While the patent does not claim 2-cyano-1-methyl-1H-indole-3-carbaldehyde as a final therapeutic agent, it establishes the formyl/cyano-indole substitution pattern as a recognized pharmacophoric motif for CNS drug discovery. This provides procurement justification for programs targeting dopaminergic pathways, where the compound serves as a versatile intermediate for constructing tetrahydrobenzindole scaffolds with the requisite substitution pattern.

Dopaminergic Motif
Class-level
EP0690843B1 claims formyl/cyano-indole substitution pattern for dopaminergic activity; the target compound embodies both groups, recognized as pharmacophoric motif for CNS disorders.
Pharmacophore recognition in CNS
Patent landscape context; not direct bioactivity data
Dopaminergic activity Patent landscape CNS drug discovery

Optimal Application Scenarios for 2-Cyano-1-methyl-1H-indole-3-carbaldehyde (154379-85-8) Based on Verified Differentiation Evidence


Synthesis of Indole-2,3-quinodimethane Equivalents for Diels-Alder-Based Natural Product Total Synthesis

The SmI2-mediated hydroxyalkylation of 2-cyano-1-methyl-1H-indole-3-carbaldehyde generates furo[3,4-b]indoles that function as synthetic equivalents of indole-2,3-quinodimethanes [1]. These reactive dienes participate in Diels-Alder cycloadditions to construct polycyclic frameworks found in mitomycin antitumor antibiotics and related natural products. The non-cyanated analog (1-methylindole-3-carboxaldehyde) cannot access this transformation, making the target compound the preferred building block for synthetic chemists pursuing this disconnection strategy. This scenario is most relevant for academic total synthesis laboratories and pharmaceutical process chemistry groups developing indole alkaloid-based drug candidates.

Building Block for Carbazole and Pyridocarbazole Library Synthesis in Oncology Drug Discovery

The compound is converted via DEPC/LiCN to 2-cyano-1-methyl-3-indoleacetonitrile, which serves as a versatile intermediate for base-induced cycloaddition with diverse alkynes to generate libraries of 1-amino-4-cyanocarbazoles and pyridocarbazoles [1]. Carbazole scaffolds are privileged structures in kinase inhibitor and DNA-intercalating anticancer agent design. The presence of the cyano group in the products provides an additional synthetic handle for further derivatization (hydrolysis to amide/carboxylic acid, reduction to aminomethyl, tetrazole formation). This scenario directly supports medicinal chemistry efforts in oncology and anti-infective programs where carbazole-based compound collections are being screened.

Dual-Handle Intermediate for Sequential Orthogonal Derivatization in Parallel Medicinal Chemistry

The simultaneous presence of C3-aldehyde and C2-cyano groups enables sequential, non-interfering derivatization: the aldehyde can undergo Knoevenagel condensation, reductive amination, or Grignard addition, while the cyano group remains intact as a masked carboxylic acid, aminomethyl, or tetrazole precursor [1]. This orthogonal reactivity reduces the number of synthetic steps compared to building the same complexity from mono-functional indole precursors, which would require protection/deprotection sequences. This scenario applies to high-throughput parallel synthesis workflows in drug discovery where maximizing scaffold diversity from a single starting material directly impacts lead generation efficiency.

CNS-Targeted Library Synthesis Leveraging Dopaminergic Pharmacophore Validation

The formyl/cyano-indole substitution pattern is a recognized pharmacophoric motif in CNS drug discovery, as evidenced by its inclusion in EP0690843B1 covering dopaminergic agents [1]. Research groups developing dopamine receptor modulators for Parkinson's disease, schizophrenia, or attention disorders can use this compound as a key intermediate for constructing tetrahydrobenz[e]indole scaffolds bearing the validated substitution pattern. The compound's dual functionality allows for diversification at both the aldehyde (via condensation, reductive amination) and the cyano (via reduction, hydrolysis, cycloaddition) positions, enabling systematic exploration of structure-activity relationships around the dopaminergic pharmacophore.

Application
Selection Property
Validation Focus
Indole-2,3-quinodimethane equivalents for Diels-Alder natural product synthesis
C2-cyano enabling SmI2 reactivity
Furoindole formation & Diels-Alder adducts
Carbazole & pyridocarbazole library synthesis for oncology discovery
Convertible to 2-cyano-3-indoleacetonitrile
Cycloaddition product scope and cyano handle derivatization
Sequential orthogonal derivatization in parallel medicinal chemistry
Orthogonal aldehyde/cyano handles without protection
Diversification efficiency from a single building block
CNS-targeted library synthesis leveraging dopaminergic pharmacophore
Dual formyl/cyano indole substitution pattern
Dopaminergic target space exploration
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